1,1'-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is a chemical compound characterized by the presence of two 4-nitro-1H-pyrazole groups connected via an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) typically involves the reaction of 4-nitro-1H-pyrazole with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-methyl-1H-pyrazole): Similar structure but with methyl groups instead of nitro groups.
1,1’-(Ethane-1,2-diyl)bis(4-amino-1H-pyrazole): Similar structure but with amino groups instead of nitro groups.
1,1’-(Ethane-1,2-diyl)bis(4-chloro-1H-pyrazole): Similar structure but with chloro groups instead of nitro groups
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-nitro-1H-pyrazole) is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups can participate in various reactions, making the compound versatile for different applications. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, further distinguish it from similar compounds .
Properties
CAS No. |
108372-40-3 |
---|---|
Molecular Formula |
C8H8N6O4 |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C8H8N6O4/c15-13(16)7-3-9-11(5-7)1-2-12-6-8(4-10-12)14(17)18/h3-6H,1-2H2 |
InChI Key |
PAGROWVTOJDKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.